![molecular formula C16H17N3O B5523042 2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)
2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
“2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidine is an organic compound with a six-member ring with two nitrogen atoms and four carbon atoms . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Scientific Research Applications
Synthesis of Imidazo[1,5-a]pyrimidine Derivatives
This compound serves as a precursor in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine, which are of interest due to their structural resemblance to purine bases like adenine and guanine . These derivatives have potential applications in medicinal chemistry, particularly as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for rheumatoid arthritis treatment, and antibacterial agents .
Anticancer Activity
Imidazo[1,5-a]pyrimidine derivatives, including those related to the compound , have shown promise in anticancer research. They have been reported to exhibit cytostatic activities, potentially leading to cell cycle arrest in cancer cell lines . This suggests a role for these compounds in the development of new cancer therapies.
Central Nervous System (CNS) Agents
Due to their ability to act as GABA_A receptor positive allosteric modulators, derivatives of imidazo[1,5-a]pyrimidine can be explored for their therapeutic significance in CNS disorders. This includes the potential treatment of anxiety, insomnia, and epilepsy .
Digestive System Applications
The structural similarity of imidazo[1,5-a]pyrimidine derivatives to proton pump inhibitors indicates potential applications in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Anti-Inflammatory Agents
Some imidazo[1,5-a]pyrimidine derivatives have been found to possess anti-inflammatory properties, making them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .
Aromatase Inhibitors
These compounds have also been explored as aromatase inhibitors, which are crucial in the treatment of hormone-sensitive breast cancers. By inhibiting the enzyme aromatase, they can reduce estrogen production and slow the growth of certain types of breast cancer .
Carbohydrate Metabolism Enzyme Inhibitors
Imidazo[1,5-a]pyrimidine derivatives can influence enzymes involved in carbohydrate metabolism, which may lead to new treatments for metabolic disorders such as diabetes .
Antimicrobial Agents
The antibacterial properties of imidazo[1,5-a]pyrimidine derivatives make them interesting candidates for the development of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been associated with anticancer activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Pyrimidines, a class of compounds to which this molecule belongs, play a vital role in various biological procedures, including the metabolism of purines and pyrimidines .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with various biological activities, including anticancer activity .
properties
IUPAC Name |
2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-9-12(2)19-16(17-11)15(14(18-19)10-20-3)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOCGSRDOFWZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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